molecular formula C18H17N3O3S2 B2889179 N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252915-79-9

N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2889179
CAS No.: 1252915-79-9
M. Wt: 387.47
InChI Key: MCDSMVRCEQMKNR-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a 3-ethyl-4-oxo-thieno[3,2-d]pyrimidine core. The sulfanyl group at position 2 is linked to an acetamide moiety, which is substituted at the N-position with a 4-acetylphenyl group. Acetamide derivatives, such as this compound, are frequently employed as intermediates in drug development due to their structural versatility and ability to modulate physicochemical properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-21-17(24)16-14(8-9-25-16)20-18(21)26-10-15(23)19-13-6-4-12(5-7-13)11(2)22/h4-9H,3,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDSMVRCEQMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework that includes:

  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities.
  • Acetamide moiety : Contributes to its solubility and interaction with biological targets.

The molecular formula is C23H19N3O3SC_{23}H_{19}N_{3}O_{3}S with a molecular weight of 449.5 g/mol. Its structure can be represented as follows:

\text{N 4 acetylphenyl 2 3 ethyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the thienopyrimidine core using ethyl acetoacetate and isothiocyanates.
  • Acetylation of the phenyl group.
  • Use of catalysts like triethylamine and solvents such as ethanol or acetonitrile to optimize yields.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds showed that those with an acetamide side chain displayed enhanced activity against various bacterial strains. The presence of sulfur in the structure is believed to contribute to this activity by enhancing membrane permeability and interaction with microbial targets.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, compounds structurally related to this one showed IC50 values in the range of 10–20 µM against AChE.
  • Cyclooxygenase (COX) Inhibition : Some derivatives have been tested for their ability to inhibit COX enzymes, which are involved in inflammation pathways. Preliminary results suggest potential anti-inflammatory properties.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various thienopyrimidine derivatives indicated that modifications in substituents significantly affected biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects against AChE compared to those with electron-donating groups.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Compound A15.012.5
    Compound B22.018.0
    N-(4-acetylphenyl)-2-{...}18.516.0
  • Docking Studies : Computational studies have shown that N-(4-acetylphenyl)-2-{...} interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: Substituents on the thienopyrimidinone core (e.g., ethyl, phenyl, chlorophenyl) influence steric bulk and electronic properties. For example, the 3-ethyl group in the target compound may enhance lipophilicity compared to the 3-(4-chlorophenyl) group in , which introduces halogen-mediated polar interactions.
  • Aryl Group Diversity: The 4-acetylphenyl group in the target compound contains an electron-withdrawing acetyl moiety, contrasting with the electron-deficient 4-nitrophenyl group in and the electron-rich 4-methylphenyl group in .
  • Synthetic Yields: High yields (80–95%) are reported for analogues like and , suggesting efficient synthetic routes for similar compounds. The target compound likely follows analogous methodologies, such as refluxing with sodium acetate in ethanol .

Implications for Drug Design

  • Lipophilicity : The 3-ethyl and 4-acetyl groups in the target compound may enhance membrane permeability compared to polar derivatives like the 4-nitrophenyl analogue .
  • Bioisosteric Replacements : Replacing the acetyl group with a sulfamoyl moiety (as in ) could improve solubility while retaining hydrogen-bonding capacity.
  • Steric Effects : Bulky substituents, such as the 3-(3-methoxybenzyl) group in , may hinder binding to flat enzymatic active sites, whereas smaller groups (e.g., ethyl) favor better fit.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodology : Synthesis involves sequential steps:

Core formation : Construct the thieno[3,2-d]pyrimidin-4-one ring via cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., DMF or ethanol) .

Substitution reactions : Introduce the ethyl group at position 3 and the sulfanylacetamide moiety at position 2 using nucleophilic substitution. Catalysts like triethylamine or DBU are critical for activating the thiol group .

Acetylation : Attach the 4-acetylphenyl group via amide coupling, requiring anhydrous conditions to prevent hydrolysis .

  • Optimization : Temperature control (60–100°C), solvent polarity, and catalyst selection significantly impact yield (60–85%) and purity (>95%) .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Analytical workflow :

  • TLC : Monitor reaction progress using silica gel plates with UV visualization .
  • NMR spectroscopy : Confirm backbone structure via ¹H/¹³C NMR (e.g., thienopyrimidine proton signals at δ 6.8–7.5 ppm; acetyl resonance at δ 2.5–2.7 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₀N₃O₃S₂: 422.1) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What biological activities are associated with this compound, and what mechanisms are hypothesized?

  • Activity : Anticancer and anti-inflammatory potential via modulation of kinases (e.g., EGFR) or apoptosis pathways (e.g., Bcl-2/Bax) .
  • Mechanistic studies :

  • Enzyme assays : Test inhibition of COX-2 or caspase-3 activation in vitro .
  • Cell-based assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
    • Structure-activity relationship (SAR) : The sulfanyl group enhances target binding, while the acetylphenyl moiety improves cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Approach :

Standardize assays : Compare IC₅₀ values under identical conditions (e.g., cell line passage number, serum concentration) .

Structural analogs : Synthesize derivatives (e.g., replacing ethyl with methyl or altering acetyl positioning) to isolate critical functional groups .

Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm pathway specificity .

  • Case study : Discrepancies in EGFR inhibition may arise from variations in assay pH or ATP concentration .

Q. What strategies optimize reaction scalability while maintaining yield and purity?

  • Industrial methods :

  • Continuous flow reactors : Enhance heat transfer and reduce side reactions during thienopyrimidine cyclization .
  • Automated purification : Employ flash chromatography systems with gradient elution for large-scale batches .
    • Challenges : Batch-to-batch reproducibility requires strict control of catalyst purity (<0.5% impurities) and solvent dryness .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Predict binding affinity to targets (e.g., EGFR PDB: 1M17) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .
  • Synthetic feasibility : Prioritize derivatives with minimal stereochemical complexity to simplify synthesis .

Q. What advanced spectroscopic techniques can resolve ambiguities in tautomeric or conformational states?

  • Tools :

  • Variable-temperature NMR : Identify tautomerism in the thienopyrimidine ring (e.g., keto-enol equilibrium) .
  • X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯S interactions) .
    • Case study : Crystal structures of analogs (e.g., C12H12ClN5OS) reveal dihedral angles between aromatic rings (42–67°), impacting solubility .

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